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Introduction

Glycophorin A (GPA), also known as CD235a, is the most abundant sialoglycoprotein on the
surface of human red blood cells (RBCs) and their erythroid precursors.[1][2][3] It plays a
crucial role in preventing cellular aggregation in circulation and serves as a receptor for various
pathogens, including the influenza virus and Plasmodium falciparum, the parasite responsible
for malaria.[4][5] Furthermore, GPA is a critical marker for identifying and staging erythroid
differentiation and is implicated in transmembrane signaling.[1][6] This application note
provides detailed protocols for the quantification of GPA expression on erythrocytes and their
precursors using flow cytometry, a powerful technique for single-cell analysis.[7]

Data Presentation

Quantitative analysis of Glycophorin A expression is crucial for various research and clinical
applications. The following table summarizes GPA expression levels on different cell types as
determined by flow cytometry.
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GPA Expression Level
Cell Type . Reference
(sites per cell)

Healthy Donor Red Blood Cells  (1.86 - 4.9) x 10"5 [7]
Healthy Donor Red Blood Cells  (0.48 - 1.61) x 10"5 [7]
Erythroid Precursor Cells )
Low/Negative [6]
(CD71++/GPA-)
Differentiating Erythroid Cells ) o o
Increasing with differentiation [6]
(CD71++/GPA+)
Mature Erythrocytes
Y vt High [6]

(CD71-IGPA¥)

Experimental Protocols

This section provides a detailed methodology for the quantification of Glycophorin A expression
on human red blood cells using flow cytometry.

Protocol 1: Quantification of GPA on Mature Red Blood
Cells from Whole Blood

1. Materials:

e Human whole blood collected in EDTA or heparin tubes

¢ Phosphate-Buffered Saline (PBS), pH 7.4

o FACS Buffer (PBS with 0.5% Bovine Serum Albumin and 2 mM EDTA)

e FITC-conjugated anti-human CD235a (Glycophorin A) antibody (e.g., clone HIR2 or 2B7)[1]
[8]

« |sotype control antibody (e.g., FITC-conjugated mouse IgG)

e 12 x 75 mm polystyrene FACS tubes
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Flow cytometer
. Sample Preparation:
Collect whole blood into tubes containing an anticoagulant.[9]

Dilute the blood sample 1:100 with FACS buffer. This dilution helps to minimize cell
aggregation.

For initial experiments, it is recommended to wash the cells to remove plasma components.
Centrifuge the diluted blood at 350-500 x g for 5 minutes and resuspend the cell pellet in an
equal volume of FACS buffer. Repeat this wash step twice.[9]

. Antibody Staining:

Aliquot 100 pL of the diluted (and optionally washed) blood cell suspension into the bottom of
a FACS tube. Prepare a separate tube for the isotype control.

Add the pre-titrated amount of FITC-conjugated anti-human CD235a antibody to the sample
tube. A common starting point is 5 puL per 1076 cells.[8]

Add the same amount of FITC-conjugated isotype control antibody to the control tube.
Gently vortex the tubes and incubate for 20-30 minutes at room temperature in the dark.[9]

(Optional) Wash the cells to remove unbound antibody by adding 2 mL of FACS buffer,
centrifuging at 350-500 x g for 5 minutes, and decanting the supernatant. Repeat this wash
step once.[9]

Resuspend the cell pellet in 300-500 uL of FACS buffer for analysis.
. Flow Cytometry Analysis:

Set up the flow cytometer to measure forward scatter (FSC), side scatter (SSC), and
fluorescence in the appropriate channel for FITC (typically FL1).

Use the unstained sample to adjust the FSC and SSC voltages to place the red blood cell
population on scale.
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o Create a gate around the single RBC population on an FSC vs. SSC dot plot to exclude
debris and aggregates.

e Acquire data for at least 10,000-20,000 events within the RBC gate for both the isotype
control and the stained sample.[7]

» Analyze the fluorescence intensity of the gated population. The mean fluorescence intensity
(MFI) of the sample stained with the anti-CD235a antibody, after subtracting the MFI of the
isotype control, is proportional to the amount of GPA expressed.

Protocol 2: Analysis of GPA Expression on Erythroid
Precursor Cells from Bone Marrow

For analyzing GPA expression during erythropoiesis, a multi-color flow cytometry approach is
necessary to identify different precursor populations. This often involves co-staining for markers
like CD71 (transferrin receptor) and CD45 (to exclude hematopoietic lineages).

1. Additional Materials:

e Bone marrow aspirate

* Red Blood Cell Lysis Buffer (e.g., ACK lysis buffer)

e PE-conjugated anti-human CD71 antibody

e APC-conjugated anti-human CD45 antibody

» Appropriate isotype controls for each fluorochrome

2. Sample Preparation:

o Obtain a single-cell suspension from the bone marrow aspirate.

o Perform a red blood cell lysis step by incubating the cell suspension with RBC Lysis Buffer
according to the manufacturer's instructions. This is crucial for enriching the nucleated cell
population.[9]

e Wash the remaining cells twice with FACS buffer.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/12869123/
https://www.rndsystems.com/resources/protocols/flow-cytometry-protocol-staining-membrane-associated-proteins-suspended-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Resuspend the cells to a concentration of 1 x 1077 cells/mL in FACS buffer.
3. Antibody Staining:
» Aliquot 100 pL of the cell suspension into FACS tubes.

o Add the cocktail of antibodies (anti-CD235a, anti-CD71, anti-CD45, and corresponding
isotypes in separate tubes) at their pre-titrated concentrations.

 Incubate for 20-30 minutes at 4°C in the dark.

» Wash the cells twice with FACS buffer.

¢ Resuspend the cells in 300-500 pL of FACS buffer for analysis.
4. Flow Cytometry Analysis:

o Set up the flow cytometer to detect the different fluorochromes.
e Use single-stained controls for compensation setup.

o Gate on the hematopoietic cells of interest, potentially excluding CD45-positive cells to focus
on the erythroid lineage.

¢ Analyze the expression of CD71 and GPA on the gated population to distinguish different
stages of erythroid development. For example, early erythroblasts are CD71++/GPA-, which
then progress to CD71++/GPA+, and finally mature to CD71-/GPA+.[6]

Visualization of Workflows and Pathways
Experimental Workflow for GPA Quantification
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Caption: Experimental workflow for GPA quantification.
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Glycophorin A Signaling Pathway

Ligation of Glycophorin A by antibodies or other ligands can initiate a transmembrane signal
that leads to changes in red blood cell physiology.[10] This signaling cascade involves the
activation of NADPH oxidase and the generation of reactive oxygen species (ROS).[11]
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Caption: GPA signaling pathway in red blood cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cdn.stemcell.com [cdn.stemcell.com]

2. CD235a (Glycophorin A) Monoclonal Antibody (6A7M), eFluor™ 450 (48-9884-42)
[thermofisher.com]

e 3. igproducts.nl [igproducts.nl]
e 4. sinobiological.com [sinobiological.com]
e 5. uniprot.org [uniprot.org]

e 6. Flow cytometric analysis of human bone marrow perfusion cultures: erythroid
development and relationship with burst-forming units-erythroid - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. Quantification of glycophorin A and glycophorin B on normal human RBCs by flow
cytometry - PubMed [pubmed.ncbi.nim.nih.gov]

o 8. Glycophorin A/CD235a antibody (FITC-65174) | Proteintech [ptglab.com]

e 9. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems
[rndsystems.com]

e 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

e 11. Ligation of Glycophorin A Generates Reactive Oxygen Species Leading to Decreased
Red Blood Cell Function - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Quantifying Glycophorin A Expression Using Flow
Cytometry: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177880#using-flow-cytometry-to-quantify-
glycophorin-a-expression]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1177880?utm_src=pdf-custom-synthesis
https://cdn.stemcell.com/media/files/pis/10000002062-PIS_02.pdf
https://www.thermofisher.com/antibody/product/CD235a-Glycophorin-A-Antibody-clone-6A7M-Monoclonal/48-9884-42
https://www.thermofisher.com/antibody/product/CD235a-Glycophorin-A-Antibody-clone-6A7M-Monoclonal/48-9884-42
https://www.iqproducts.nl/wp-content/uploads/PIF-F.145-2.pdf
https://www.sinobiological.com/resource/glycophorin-a
https://www.uniprot.org/uniprotkb/P02724/entry
https://pubmed.ncbi.nlm.nih.gov/8605964/
https://pubmed.ncbi.nlm.nih.gov/8605964/
https://pubmed.ncbi.nlm.nih.gov/8605964/
https://pubmed.ncbi.nlm.nih.gov/12869123/
https://pubmed.ncbi.nlm.nih.gov/12869123/
https://www.ptglab.com/products/CD235a-Antibody-FITC-65174.htm
https://www.rndsystems.com/resources/protocols/flow-cytometry-protocol-staining-membrane-associated-proteins-suspended-cells
https://www.rndsystems.com/resources/protocols/flow-cytometry-protocol-staining-membrane-associated-proteins-suspended-cells
https://pdfs.semanticscholar.org/3438/306c8ac1dbd74c49866d5490133baa3fe2d1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4718526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4718526/
https://www.benchchem.com/product/b1177880#using-flow-cytometry-to-quantify-glycophorin-a-expression
https://www.benchchem.com/product/b1177880#using-flow-cytometry-to-quantify-glycophorin-a-expression
https://www.benchchem.com/product/b1177880#using-flow-cytometry-to-quantify-glycophorin-a-expression
https://www.benchchem.com/product/b1177880#using-flow-cytometry-to-quantify-glycophorin-a-expression
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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